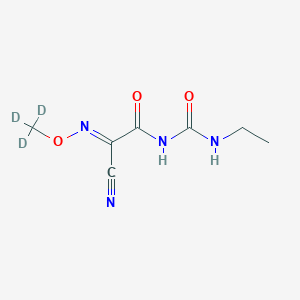

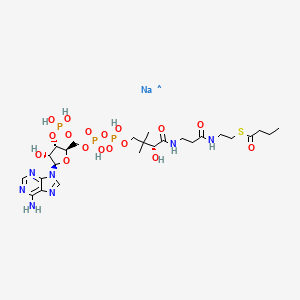

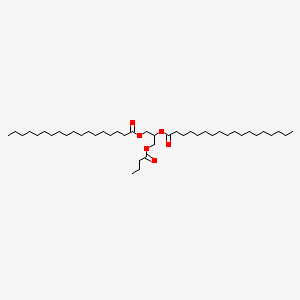

![molecular formula C22H30O3 B3026252 2-[(4Z,7Z,9E)-14-羟基十五碳-4,7,9-三烯-2-基]苯甲酸 CAS No. 103904-73-0](/img/structure/B3026252.png)

2-[(4Z,7Z,9E)-14-羟基十五碳-4,7,9-三烯-2-基]苯甲酸

描述

2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic acid, also known as 2-hydroxy-14-pentadecatrienoic acid (2-HPTD), is a naturally occurring fatty acid found in many plants, animals, and bacteria. It is a major component of the cell membranes of many organisms and is involved in a variety of biological processes. 2-HPTD has been studied extensively for its potential therapeutic applications in the treatment of various diseases and conditions.

科学研究应用

Traditional Ayurvedic Medicine

Anacardic acid (AA) is a bioactive phytochemical found in the nutshell of Anacardium occidentale. The traditional Ayurveda depicts nutshell oil as a medicinal remedy for alexeritic, amebicidal, gingivitis, malaria, and syphilitic ulcers .

Bactericide

AA has been suggested as a potent target molecule with bactericidal properties. A detailed investigation of bactericidal activity against S. mutans (ATCC 25175) of various anacardic acids was performed and confirmed by the time-kill curve method to determine their ideal role as anticary agents .

Fungicide

AA also exhibits fungicidal properties, making it a potential candidate for the development of new antifungal agents .

Insecticide, Anti-termite, and Molluscicide

AA has been found to have insecticidal, anti-termite, and molluscicidal properties, which could be useful in pest control .

Therapeutic Agent

AA has been suggested as a therapeutic agent in the treatment of serious pathophysiological disorders like cancer, oxidative damage, inflammation, and obesity .

Enzyme Inhibitor

AA was found to be a common inhibitor of several clinically targeted enzymes such as NFjB kinase, histone acetyltransferase (HATs), lipoxygenase (LOX-1), xanthine oxidase, tyrosinase, and ureases .

Sustainable Preparation of Vesicular Nanosystems

Anacardic acid has been used both in pristine form, and as the main component combined with cholesterol, to prepare three different nanoformulations through an environmentally friendly procedure. These results are promising to refine the development of potential bioactive nanocarriers to be applied in the biomedical and pharmaceutical fields .

Tumor Suppressing Activity

In view of HAT inhibition, CNSL, AA, and their derivatives were evaluated for tumor suppressing activity .

作用机制

Anacardic acid C15:3, also known as 8,11,14-Anacardic acid or 2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid or 2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid, is a bioactive phytochemical found in the nutshell of Anacardium occidentale .

Target of Action

Anacardic acid C15:3 has been found to be a common inhibitor of several clinically targeted enzymes such as NFjB kinase, histone acetyltransferase (HATs), lipoxygenase (LOX-1), xanthine oxidase, tyrosinase, and ureases . These enzymes play crucial roles in various biological processes, including inflammation, oxidative stress, and cancer progression.

Mode of Action

Anacardic acid C15:3 interacts with its targets, primarily by inhibiting their enzymatic activities. This inhibition can lead to changes in cellular processes, such as reduced inflammation, oxidative damage, and cancer cell proliferation .

Biochemical Pathways

The inhibition of these enzymes by anacardic acid C15:3 affects various biochemical pathways. For instance, the inhibition of NFjB kinase can lead to the suppression of the NFjB signaling pathway, which plays a critical role in immune and inflammatory responses .

Pharmacokinetics

It is known that the compound is a major component of cashew nutshell liquid (cnsl), which is used in various industrial applications

Result of Action

The molecular and cellular effects of anacardic acid C15:3’s action are diverse, given its ability to inhibit multiple enzymes. It has been suggested that the compound has bactericidal, fungicidal, insecticidal, anti-termite, and molluscicidal properties . Moreover, it has potential therapeutic applications in treating serious pathophysiological disorders like cancer, oxidative damage, inflammation, and obesity .

Action Environment

The action of anacardic acid C15:3 can be influenced by various environmental factors. For instance, the stability of anacardic acid-based formulations in aqueous solution can vary with temperature

属性

IUPAC Name |

2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVGEKPNSCFQIR-AOSYACOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid | |

CAS RN |

18654-18-7, 103904-73-0 | |

| Record name | Anacardic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018654187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,11,14-Anacardic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5X3PZ4LDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

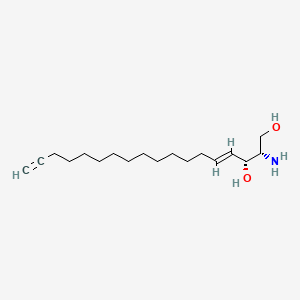

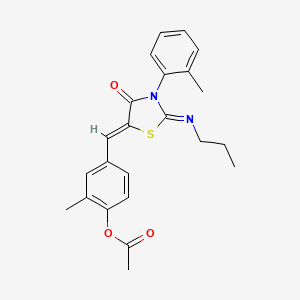

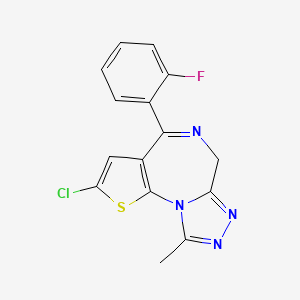

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)

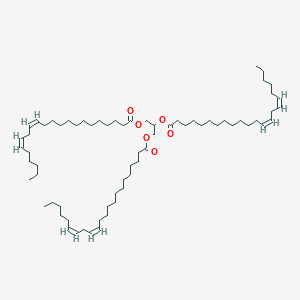

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)